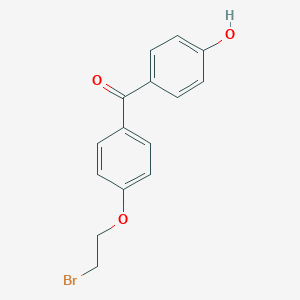

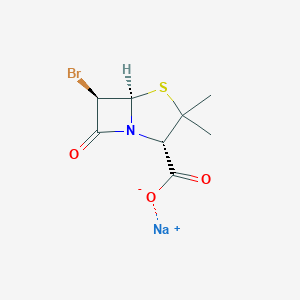

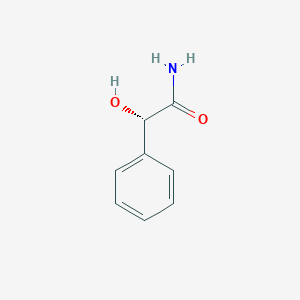

![molecular formula C29H25ClN2O6 B113508 (6R,7R)-7-(Benzoylamino)-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester CAS No. 68313-94-0](/img/structure/B113508.png)

(6R,7R)-7-(Benzoylamino)-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester

Vue d'ensemble

Description

The compound of interest, Benzhydryl (6R,7R)-7-benzamido-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, is a structurally complex molecule that may have potential pharmacological applications. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities, which can be useful for a comprehensive analysis.

Synthesis Analysis

The papers provided discuss the synthesis of related compounds, particularly focusing on derivatives of benzoxazine and azabicyclooctane. For instance, Paper and describe the synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives with potent serotonin-3 (5-HT3) receptor antagonistic activity. These papers highlight the importance of structural modifications to enhance receptor binding affinity, which could be relevant for the synthesis of the compound . Paper details the synthesis of 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives, providing insights into the synthetic routes that could be applied to similar bicyclic structures.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques. In Paper , the crystal structure of a related ester is determined by X-ray diffraction, which reveals the preferred conformation of the molecule. This information can be extrapolated to predict the conformational preferences of the compound of interest, which is crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Although the provided papers do not directly address the chemical reactions of the specific compound, they do discuss the reactivity of similar structures. The modifications made to the benzoxazine and azabicyclooctane cores, as mentioned in Papers , , and , suggest that the compound of interest may also undergo similar reactions, such as substitutions or ring transformations, which could be exploited to modify its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The papers suggest that the compounds studied exhibit specific conformational preferences and stereoelectronic effects, as seen in Paper . These properties are likely to influence the solubility, stability, and overall reactivity of the compound of interest. Additionally, the potent biological activity of the benzoxazine derivatives reported in Papers and implies that the compound may also exhibit significant pharmacological properties.

Applications De Recherche Scientifique

Le composé (6R,7R)-7-(Benzoylamino)-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester, également connu sous le nom de Benzhydryl (6R,7R)-7-benzamido-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, a plusieurs applications de recherche scientifique. Voici une analyse complète axée sur des applications uniques dans différents domaines :

Synthèse d’antibiotiques de la céphalosporine

Ce composé est un intermédiaire précieux dans la synthèse d’antibiotiques de la céphalosporine . Les céphalosporines sont une classe d’antibiotiques β-lactamines initialement dérivées du champignon Acremonium, qui sont largement utilisées pour traiter les infections bactériennes en raison de leur large spectre d’activité et de leur résistance aux enzymes β-lactamases.

Propriétés

IUPAC Name |

benzhydryl (6R,7R)-7-benzamido-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25ClN2O6/c1-36-29(31-25(33)21-15-9-4-10-16-21)27(35)32-23(22(17-30)18-37-28(29)32)26(34)38-24(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16,24,28H,17-18H2,1H3,(H,31,33)/t28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDDTRDLTGDBQQ-WDYNHAJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C2N(C1=O)C(=C(CO2)CCl)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@]1([C@@H]2N(C1=O)C(=C(CO2)CCl)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001104839 | |

| Record name | Diphenylmethyl (6R,7R)-7-(benzoylamino)-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001104839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68313-94-0 | |

| Record name | Diphenylmethyl (6R,7R)-7-(benzoylamino)-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68313-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylmethyl (6R,7R)-7-(benzoylamino)-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001104839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

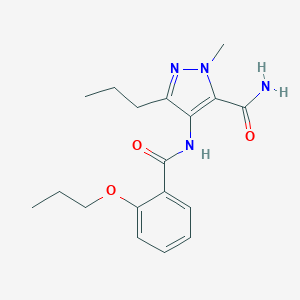

![2-Methyl-4-[[5-[2-(1-methylpyrrolidin-2-yl)ethylsulfamoyl]-2-propoxybenzoyl]amino]-5-propylpyrazole-3-carboxamide](/img/structure/B113428.png)

![3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride](/img/structure/B113429.png)

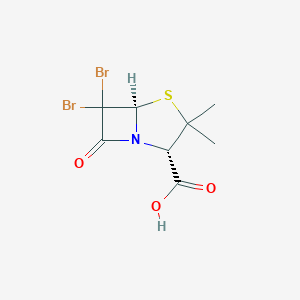

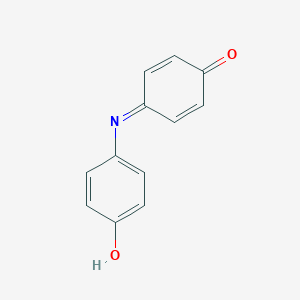

![[4-[2-(Dimethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone](/img/structure/B113439.png)